molecular formula C20H26N2O2 B6499688 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide CAS No. 953991-71-4

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide

Cat. No.: B6499688
CAS No.: 953991-71-4
M. Wt: 326.4 g/mol
InChI Key: LYRBBXFSBMESHI-UHFFFAOYSA-N
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Description

N-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide (CAS Number: 953991-71-4) is a synthetic organic compound with a molecular formula of C20H26N2O2 and a molecular weight of 326.4 g/mol . Its structure features a naphthalene carboxamide core linked via a methylene bridge to a piperidine ring that is substituted with a 2-methoxyethyl group. This specific molecular architecture places it within a class of naphthalene carboxamide derivatives that are of significant interest in medicinal chemistry and biochemical research. Researchers are exploring naphthalene carboxamide compounds for their potential as multitarget agents, particularly in the field of antimicrobial development . Structurally similar analogs have demonstrated promising biological activities, including potent inhibition of enzymes like human butyrylcholinesterase (BChE) . Such inhibitors are investigated for potential applications in treating conditions like Alzheimer's disease, and the binding poses of related carboxamides in the enzyme's active site have been elucidated through X-ray crystallography . Furthermore, compounds with the naphthalene-carboxamide scaffold are studied as potential Michael acceptors, which can form covalent bonds with biological targets, and their ADME (Absorption, Distribution, Metabolism, and Excretion) properties are screened to assess bioavailability . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should handle this compound with care in a controlled laboratory environment, adhering to all relevant safety protocols.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-24-13-12-22-10-8-16(9-11-22)15-21-20(23)19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14,16H,8-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRBBXFSBMESHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine ring serves as the foundational scaffold for this compound. A critical step involves introducing the 2-methoxyethyl group at the piperidine nitrogen. Industrial methods often employ epoxide ring-opening reactions under basic conditions. For example, reacting 1-(oxiran-2-ylmethyl)piperidin-4-ylmethanol with 2-methoxyethylamine in the presence of sodium hydroxide yields the 1-(2-methoxyethyl)piperidin-4-ylmethanol intermediate. This reaction typically achieves yields exceeding 80% when conducted in toluene at 120°C.

Subsequent oxidation of the hydroxymethyl group to a carboxylic acid or activation as a halide is necessary for amide coupling. Alternatively, reductive amination using sodium cyanoborohydride or hydrogenation with palladium catalysts can directly introduce the methylene bridge.

Naphthalene-2-carboxamide Synthesis

The naphthalene component is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to install the carboxyl group at the 2-position. A representative protocol involves:

  • Bromination of naphthalene using N-bromosuccinimide (NBS) under radical conditions.

  • Lithiation at the 2-position followed by carboxylation with dry ice.

  • Conversion to the acid chloride using oxalyl chloride, enabling amide bond formation.

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling the functionalized piperidine and naphthalene components requires careful selection of activating agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for their high efficiency in forming carboxamides. Reaction conditions typically involve:

  • Molar ratio : 1:1.2 (piperidine amine:naphthalene acid chloride)

  • Solvent : Dichloromethane or dimethylformamide

  • Temperature : 0°C to room temperature

  • Yield : 70–85% after column chromatography.

Protecting Group Chemistry

Boc (tert-butyloxycarbonyl) protection is critical for preventing undesired side reactions during piperidine functionalization. For instance, Boc-protected intermediates allow selective methylation at the 4-position using methyl iodide and potassium carbonate. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent steps.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, manufacturers employ continuous flow reactors for key steps:

StepReactor TypeResidence TimeYield Improvement
Epoxide ring-openingTubular (SS316)15 min12%
Reductive aminationPacked-bed (Pd/C)30 min18%
Amide couplingMicro-mixer5 min9%

Data adapted from large-scale production trials.

Purification Protocols

Final purification combines recrystallization (ethanol/hexane) and preparative HPLC (C18 column, acetonitrile/water gradient). Impurity profiling via LC-MS reveals residual starting materials (<0.5%) and ensures compliance with ICH guidelines.

Analytical Validation and Quality Control

Structural Confirmation

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) displays characteristic signals:

    • δ 8.15 (s, 1H, naphthalene H-1)

    • δ 3.55 (t, J=6.4 Hz, 2H, OCH2_2CH2_2O)

    • δ 2.85 (d, J=12.8 Hz, 2H, piperidine H-3, H-5).

  • HRMS : m/z calculated for C20_{20}H26_{26}N2_2O2_2 [M+H]+^+: 327.2071; found: 327.2073.

Purity Assessment

Batch analyses from three independent syntheses show:

BatchPurity (HPLC)Residual SolventsHeavy Metals (ppm)
A99.7%<500 ppm EtOAc<1
B99.5%<300 ppm DCM<1
C99.8%<100 ppm MeOH<1

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the naphthalene carboxamide moiety, potentially converting it to an alcohol.

  • Substitution: : The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit activity against certain receptors or enzymes, making it a candidate for drug development.

  • Biological Studies: : The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. This helps in elucidating its mechanism of action and potential therapeutic targets.

  • Chemical Biology: : Researchers use this compound to probe biological pathways and processes, helping to identify new drug targets and understand disease mechanisms.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Key Features
Target Compound Naphthalene-2-carboxamide 1-(2-Methoxyethyl)piperidin-4-ylmethyl Enhanced solubility via 2-methoxyethyl; potential π-π stacking with naphthalene
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide Naphthalene-2-carboxamide Pyridinium and thiocyanate groups Protonated pyridine enables hydrogen bonding (N—H⋯S, N—H⋯N); π-π stacking (3.59 Å)
Goxalapladib 1,8-Naphthyridine-1(4H)-acetamide 2-(2,3-Difluorophenyl)ethyl, 4’-trifluoromethylbiphenyl, 2-methoxyethylpiperidine Atherosclerosis treatment; trifluoromethyl enhances metabolic stability
N-(2-Methoxyphenyl)-5-methylthiophene-2-carboxamide Thiophene-2-carboxamide 2-Methoxyphenyl Reduced aromaticity compared to naphthalene; methoxy group modulates solubility

Key Observations :

  • The 2-methoxyethyl-piperidine motif in the target compound and Goxalapladib suggests a role in improving bioavailability, possibly by reducing crystallinity or enhancing water solubility .
  • Aromatic systems (naphthalene vs. pyridine or thiophene) influence π-π interactions and steric bulk. Naphthalene-based compounds exhibit stronger stacking (e.g., 3.59 Å in ’s analog) compared to smaller aromatic systems .

Hydrogen Bonding and Crystallographic Properties

Table 2: Crystallographic Data Comparison
Compound Crystal System Hydrogen Bonding Interactions Dihedral Angles (Pyridine-Naphthalene)
4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide Triclinic (P1) N—H⋯S (thiocyanate), N—H⋯N (pyridine) 11.33°, 9.51°
Target Compound (Hypothesized) N/A Potential N—H⋯O (amide) and C—H⋯O (methoxyethyl) N/A

Key Observations :

  • The protonated pyridine and thiocyanate groups in ’s compound enable extensive hydrogen bonding, stabilizing its crystal lattice .
  • The target compound’s amide group may form N—H⋯O interactions, while the 2-methoxyethyl group could participate in C—H⋯O bonds, though crystallographic data are unavailable .

Functional and Therapeutic Implications

  • Molecular Recognition : Amide-containing compounds like the target molecule and ’s analog are used in supramolecular sensors due to their hydrogen-bonding versatility .
  • Therapeutic Potential: Goxalapladib’s 2-methoxyethyl-piperidine group highlights this substituent’s relevance in drug design, particularly for targets requiring balanced lipophilicity and solubility (e.g., atherosclerosis) .
  • Antimicrobial Activity : Naphthalene carboxamides with pyridine substituents () show antimicrobial effects, suggesting the target compound may share similar properties if the naphthalene system is critical for membrane interaction .

Q & A

Basic: What are the key steps in synthesizing N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide, and how are reaction conditions optimized?

Answer:
Synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with a functionalized piperidine intermediate. Key steps include:

  • Amide bond formation : Reacting naphthalene-2-carbonyl chloride with a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethylamine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) .
  • Optimization parameters : Temperature (room temperature to 60°C), solvent polarity, and catalyst selection (e.g., coupling agents like HATU) to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?

Answer:

  • 1H/13C NMR : Confirms proton environments (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm) and carbon framework (amide carbonyl at ~165–170 ppm) .
  • IR Spectroscopy : Identifies the amide C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O stretch (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced: How do researchers analyze and resolve contradictions in biological activity data across different studies?

Answer:

  • Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and concentrations to eliminate variability .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to assess significance of discrepancies.
  • Mechanistic follow-up : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities if activity conflicts arise .

Advanced: What strategies are employed to enhance the compound’s selectivity toward specific biological targets?

Answer:

  • Structural modifications : Introduce substituents to the piperidine ring (e.g., fluorination) or naphthalene core to alter steric/electronic profiles .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GPCRs or kinases) and guide rational design .
  • Comparative SAR studies : Evaluate analogs with varied substituents to identify selectivity-determining motifs .

Basic: What in vitro models are used for initial pharmacological screening of this compound?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cell viability assays : Use MTT or resazurin-based methods in cancer lines (e.g., MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., for opioid or serotonin receptors) to determine IC50 values .

Advanced: How is computational chemistry applied to predict the compound’s interaction with biological receptors?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over nanoseconds to analyze stability and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Free energy calculations : Use MM/GBSA or FEP methods to predict binding free energies and rank analogs .
  • Pharmacophore modeling : Identify essential structural features (e.g., amide group) for target engagement .

Basic: What are the common impurities encountered during synthesis, and how are they characterized?

Answer:

  • Unreacted intermediates : Residual piperidine derivatives detected via LC-MS or NMR .
  • Oxidation by-products : Methoxyethyl group oxidation products identified using HPLC with UV/Vis detection.
  • Purification methods : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the pure compound .

Advanced: What crystallographic techniques elucidate the compound’s 3D structure, and what insights do they provide?

Answer:

  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., N—H⋯N/S interactions) and π-π stacking (3.59 Å spacing in naphthalene rings) .
  • Twinned crystal analysis : Refine data using programs like SHELXL to resolve non-merohedral twinning (e.g., twin law [100 010 101]) .
  • Thermal ellipsoid plots : Visualize conformational flexibility of the methoxyethyl group .

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